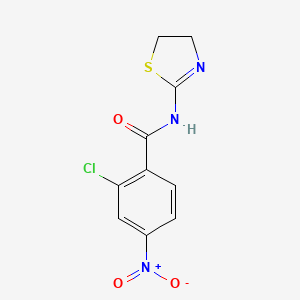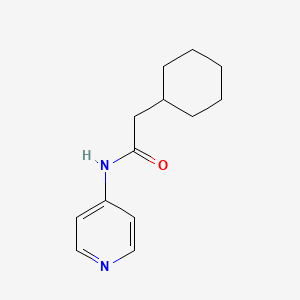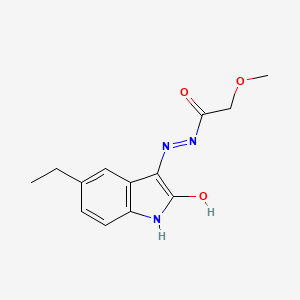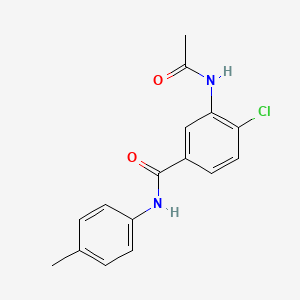![molecular formula C19H22N2O2S B5740034 4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of kinase inhibitors, which are used to treat various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide works by inhibiting various kinases involved in the pathogenesis of cancer and autoimmune diseases. It selectively binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress the immune response. This compound has also been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of various kinases, making it useful for studying their role in disease pathogenesis. This compound has also been shown to have good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, this compound has some limitations for lab experiments. It has a short half-life, making it difficult to maintain therapeutic levels in vivo. This compound also has poor solubility in aqueous solutions, making it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide. One potential direction is to further investigate its role in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another potential direction is to explore its potential as a combination therapy with other kinase inhibitors for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for in vivo studies.
Synthesemethoden
The synthesis of 4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,4,5-trimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with thiourea in the presence of a catalyst to form the thioamide intermediate. The final step involves the reaction of the thioamide intermediate with nicotinoyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit various kinases such as BTK, FLT3, and ITK, which are involved in the pathogenesis of cancer and autoimmune diseases. This compound has been found to be effective in treating various types of cancer such as lymphoma, leukemia, and multiple myeloma. It has also been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-10-6-12(3)15(8-11(10)2)16(22)9-24-19-17(18(20)23)13(4)7-14(5)21-19/h6-8H,9H2,1-5H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDFYTGEIMUNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)




![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
